molecular formula C7H5Cl2N3 B2915833 2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile CAS No. 78494-45-8

2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile

Cat. No. B2915833
CAS RN: 78494-45-8
M. Wt: 202.04
InChI Key: IBEFWQNGHWSPES-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5Cl2N3/c1-2-5-4 (3-10)6 (8)12-7 (9)11-5/h2H2,1H3 . This indicates the presence of two chlorine atoms, an ethyl group, and a carbonitrile group on the pyrimidine ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 202.04 .

Scientific Research Applications

Synthesis and Structural Analysis

Pyrimidine derivatives are synthesized through various methods and analyzed for their structural characteristics using techniques like X-ray diffraction, spectroscopy (IR, NMR, UV-Vis), and fluorescence spectroscopy. For example, a study on the synthesis and spectroscopic analysis of a related pyridine derivative emphasizes the utility of these compounds in understanding molecular structures and optical properties (Jukić et al., 2010). Such research highlights the importance of pyrimidine derivatives in advancing knowledge on molecular interactions and properties.

Chemical Reactions and Derivative Synthesis

Pyrimidine derivatives serve as key intermediates in the synthesis of a wide range of chemical compounds. Multi-component reactions, for example, allow for the efficient synthesis of triazolo and pyrazolo derivatives from pyrimidine compounds, demonstrating their versatility in organic synthesis (Ranjbar‐Karimi et al., 2010). These methodologies are crucial for the development of new materials and pharmaceuticals, showcasing the broad applications of pyrimidines in chemical synthesis.

Antibacterial Activity

Some pyrimidine derivatives exhibit significant antibacterial activity, making them of interest for pharmaceutical applications. Research into pyrazolo[3,4-d]pyrimidine derivatives, for example, has evaluated their potential as antibacterial agents, underscoring the relevance of pyrimidine compounds in the search for new antimicrobial treatments (Rostamizadeh et al., 2013).

Photovoltaic Applications

Derivatives of pyrimidine, like 4H-pyrano[3,2-c]quinoline, have been investigated for their photovoltaic properties and applications in organic-inorganic photodiode fabrication. These studies reveal the potential of pyrimidine-based compounds in the development of new materials for energy conversion and electronic devices, illustrating the compound's relevance beyond traditional chemical synthesis (Zeyada et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2,4-dichloro-6-ethylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-2-5-4(3-10)6(8)12-7(9)11-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEFWQNGHWSPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78494-45-8
Record name 2,4-dichloro-6-ethylpyrimidine-5-carbonitrile
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